N-(2-amino-2-hydroxyiminoethyl)acetamide

Description

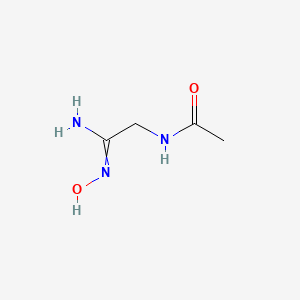

Structure

3D Structure

Properties

IUPAC Name |

N-(2-amino-2-hydroxyiminoethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-3(8)6-2-4(5)7-9/h9H,2H2,1H3,(H2,5,7)(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJUVNGMYHLQES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action and Biological Target Interactions of N 2 Amino 2 Hydroxyiminoethyl Acetamide

Mechanistic Investigations of Oxime-Containing Compounds

The presence of an oxime group (C=N-OH) in a molecule confers specific chemical properties that can lead to a variety of biological activities. nih.gov Oximes are known to act as inhibitors for a wide range of enzymes and can interact with various biological receptors. nih.gov

Oxime-containing compounds have been extensively studied as enzyme inhibitors. nih.gov One of the most well-documented roles of oximes is as reactivators of acetylcholinesterase (AChE), an enzyme inhibited by organophosphorus compounds. nih.govwikipedia.org In this context, the oxime group participates in the dephosphonylation of the inhibited enzyme, restoring its activity. nih.gov

Oximes can also act as direct, reversible inhibitors of enzymes. nih.gov For instance, some oxime-based compounds have been shown to inhibit human recombinant AChE (hrAChE). nih.gov The inhibitory potency of these compounds is influenced by their structure, including the position of the oxime group on aromatic rings. nih.gov

Furthermore, certain oxime esters have been identified as covalent inhibitors of serine hydrolases, such as the retinoblastoma-binding protein 9 (RBBP9). nih.gov The mechanism involves the covalent modification of the active site serine nucleophile of the enzyme. nih.gov The oxime ester acts as a "slow-turnover substrate," leading to the acylation of the enzyme's active site. nih.gov

Many oximes function as kinase inhibitors, targeting enzymes like cyclin-dependent kinases (CDK), glycogen (B147801) synthase kinase (GSK) 3β, and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov Their ability to inhibit multiple kinases suggests they can modulate various intracellular signaling pathways. nih.gov

Table 1: Examples of Enzyme Inhibition by Oxime-Containing Compounds

| Compound Class | Target Enzyme(s) | Mechanism of Inhibition |

|---|---|---|

| Pyridinium oximes | Acetylcholinesterase (AChE) | Reactivation of inhibited enzyme; Reversible inhibition nih.govwikipedia.org |

| Oxime esters | Retinoblastoma-binding protein 9 (RBBP9) | Covalent modification of active site serine nih.gov |

This table provides illustrative examples of enzyme inhibition by different classes of oxime-containing compounds.

The oxime functional group possesses unique characteristics that influence its interaction with receptor binding sites. nih.gov It contains both hydrogen bond donors (the OH group) and acceptors (the nitrogen and oxygen atoms), in contrast to a carbonyl group which only has a hydrogen bond acceptor. nih.gov This allows for a different and potentially more complex mode of interaction with protein binding sites compared to their carbonyl counterparts. nih.gov

The stereochemistry of the oxime group (E/Z isomerism) can be a critical factor in its pharmacological activity. nih.gov For example, only the E isomer of the antidepressant fluvoxamine (B1237835) is biologically active. nih.gov

Recent research has uncovered an oxidative pathway for NO production in plants involving oximes like indole-3-acetaldoxime (IAOx). nih.gov This process is catalyzed by peroxidase enzymes and stimulated by flavins. nih.gov The release of NO from oximes can influence downstream signaling pathways. nih.gov For instance, certain nitrated N-(2-hydroxyphenyl)acetamides are thought to exert their biological activity through the release of nitrogen oxide species. mdpi.com

Contribution of the Acetamide (B32628) Moiety to Biological Activity

The acetamide group (-NHCOCH₃) is a common functional group in many biologically active compounds and approved drugs. galaxypub.conih.gov Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The acetamide moiety is capable of forming hydrogen bonds, which plays a crucial role in its interaction with protein binding sites. patsnap.com The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), as well as delocalized electrons that can participate in molecular interactions. mdpi.com

In molecular docking studies, the nitrogen atom of the acetamide moiety in some compounds has been shown to form hydrogen bonds with amino acid residues like Trp387 and Ser353 in the active site of COX-II enzymes. archivepp.com In the context of SARS-CoV-2 main protease (Mpro) inhibitors, the terminal acetamide group of certain peptidomimetic inhibitors can fit into subpockets of the protease active site. acs.org The amide NH can also form hydrogen bonds with the backbone of amino acid residues like Gln189 and Glu166. acs.org

The acetamide group's ability to engage in these interactions can be critical for the binding affinity and specificity of a compound for its target protein. patsnap.com For example, in the drug colchicine, the acetamide group on Ring B contributes to the biophysical stability and thermodynamic properties of the molecule. mdpi.com

In some cases, the acetamide group can act as a sensory protein for amides. nih.gov For example, the AmiC protein in Mycobacterium smegmatis binds to inducer molecules like acetamide, which in turn modulates the regulation of the acetamidase operon. nih.gov

The introduction of an acetamide moiety can also be a strategy in drug design to improve pharmacokinetic properties. nih.gov For instance, in a series of ketolide antibiotics, the addition of an N-aryl-alkyl acetamide moiety at the C-9 iminoether position was found to improve pharmacokinetic properties while maintaining antibacterial activity. nih.gov The trifluoroethyl group in 2-Amino-N-(2,2,2-trifluoroethyl)acetamide, a derivative of acetamide, enhances its stability and alters its biological activity by influencing properties like solubility and lipophilicity. chemicalbook.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| N-(2-amino-2-hydroxyiminoethyl)acetamide |

| Fluvoxamine |

| Colchicine |

| Indole-3-acetaldoxime |

| N-(2-hydroxyphenyl)acetamide |

| 2-Amino-N-(2,2,2-trifluoroethyl)acetamide |

| AmiC |

| Retinoblastoma-binding protein 9 (RBBP9) |

| Acetylcholinesterase (AChE) |

| Cyclin-dependent kinases (CDK) |

| Glycogen synthase kinase (GSK) 3β |

| Vascular endothelial growth factor receptor 2 (VEGFR-2) |

| COX-II |

| SARS-CoV-2 main protease (Mpro) |

Identification of Specific Molecular Targets and Pathways

There is no available research identifying the specific molecular targets or biological pathways associated with N-(2-amino-2-hydroxyiminoethyl)acetamide.

In Vitro Pharmacodynamic Profiling in Research Models

No in vitro studies or pharmacodynamic profiles for N-(2-amino-2-hydroxyiminoethyl)acetamide have been published in the scientific literature. Consequently, no data is available to populate a table on its effects in research models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Amino 2 Hydroxyiminoethyl Acetamide Analogs

Systematic Modification of the Acetamide (B32628) Scaffold and its Impact on Biological Efficacy

Research on related acetamide-containing compounds has shown that the nature of the substituent plays a pivotal role. For instance, the incorporation of aromatic or heterocyclic rings can introduce additional binding interactions, such as pi-stacking, potentially enhancing potency. Conversely, bulky aliphatic groups might sterically hinder the molecule from fitting into a specific binding pocket, leading to a decrease in activity.

The electronic properties of the substituents are also critical. Electron-withdrawing groups can alter the charge distribution across the acetamide moiety, which may affect its ability to act as a hydrogen bond donor or acceptor. Conversely, electron-donating groups can enhance the basicity of the amide nitrogen, potentially influencing its interaction with acidic residues in a biological target.

To illustrate these relationships, the following data table summarizes the hypothetical impact of various substitutions on the acetamide scaffold on the biological efficacy of N-(2-amino-2-hydroxyiminoethyl)acetamide analogs.

| Analog | Modification on Acetamide Scaffold | Hypothetical Biological Efficacy (IC50, µM) | Rationale for Efficacy Change |

| Parent Compound | N-(2-amino-2-hydroxyiminoethyl)acetamide | 10 | Baseline activity |

| Analog A | N-methylation of the acetamide nitrogen | 25 | Increased steric hindrance may disrupt optimal binding. |

| Analog B | Replacement of acetyl methyl with a phenyl group | 5 | Potential for additional pi-stacking interactions with the target. |

| Analog C | Introduction of a hydroxyl group on the acetyl methyl | 8 | Enhanced hydrogen bonding potential. |

| Analog D | Replacement of acetyl methyl with a tert-butyl group | 50 | Significant steric clash likely reduces binding affinity. |

These findings underscore the importance of the acetamide scaffold as a key determinant of the biological activity of this class of compounds.

Optimization of the Hydroxyiminoethyl Moiety for Enhanced Target Engagement

The hydroxyiminoethyl moiety, containing an oxime functional group, is a critical component for the biological activity of N-(2-amino-2-hydroxyiminoethyl)acetamide analogs. Oximes are known to be important in medicinal chemistry due to their ability to form hydrogen bonds and coordinate with metal ions, which can be crucial for target engagement. rsc.org The nitrogen and oxygen atoms of the oxime can act as hydrogen bond acceptors, while the hydroxyl group can be a hydrogen bond donor, allowing for versatile interactions with biological targets. rsc.org

Optimization of this moiety often involves modifying the substituents on the carbon atom of the C=N double bond. While in the parent compound this is an amino group, replacing it with other functional groups can fine-tune the electronic and steric properties of the oxime. For example, introducing small, electron-donating groups could enhance the hydrogen bonding capacity of the oxime nitrogen.

Stereochemical Influences on Molecular Recognition and Activity (E/Z Isomerism of Oxime)

The different stereoisomers can exhibit distinct binding affinities and efficacies. One isomer may position the crucial functional groups for optimal interaction with the target, while the other may lead to steric clashes or suboptimal interactions. For example, the hydroxyl group of the oxime, a key hydrogen bonding feature, will be oriented in different directions in the E and Z isomers. If this group is critical for anchoring the molecule in the binding site, only one isomer is likely to be highly active.

The relative stability of the E and Z isomers and the energy barrier for their interconversion are also important factors. In some cases, the isomers may interconvert under physiological conditions, while in others, they may be stable enough to be isolated and evaluated separately. Understanding the stereochemical requirements of the target is therefore essential for the rational design of potent analogs.

The following table illustrates the potential differences in biological activity between the E and Z isomers of a hypothetical N-(2-amino-2-hydroxyiminoethyl)acetamide analog.

| Isomer | Relative Orientation of -OH group | Hypothetical Biological Activity (IC50, µM) | Plausible Rationale |

| E-isomer | Trans to the larger substituent | 5 | The -OH group is positioned for optimal hydrogen bonding with a key residue in the target's active site. |

| Z-isomer | Cis to the larger substituent | 100 | The -OH group is oriented away from the key residue, leading to a significant loss of binding affinity. |

Conformational Analysis and its Correlation with Biological Outcomes

N-(2-amino-2-hydroxyiminoethyl)acetamide is a flexible molecule with several rotatable single bonds. Its three-dimensional conformation is therefore not fixed, and it can adopt a variety of shapes. The specific conformation that a molecule adopts when it binds to its biological target is known as the bioactive conformation. Understanding the conformational preferences of these analogs is crucial for correlating their structure with their biological outcomes.

Conformational analysis, often performed using computational methods, can help to identify the low-energy conformations that are most likely to be populated. The flexibility of the molecule allows it to adapt its shape to fit the binding site, but there is an energetic cost to adopting a conformation that is significantly different from its preferred low-energy state. researchgate.net Therefore, analogs that have a low-energy conformation closely resembling the bioactive conformation are more likely to exhibit high potency.

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of N-(2-amino-2-hydroxyiminoethyl)acetamide, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. arpgweb.comnih.gov

To build a QSAR model, a set of analogs with known biological activities is required. For each analog, a series of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to identify the descriptors that are most correlated with the biological activity. arpgweb.com

A successful QSAR model can provide valuable insights into the SAR of the series. For example, the model might reveal that high biological activity is associated with a specific range of lipophilicity or the presence of a hydrogen bond donor at a particular position. These models can be used to screen virtual libraries of compounds and identify promising candidates for synthesis and testing. nih.gov The ultimate goal of QSAR is to accelerate the drug discovery process by making it more rational and efficient. nih.gov

Advanced Analytical Methodologies for Research on N 2 Amino 2 Hydroxyiminoethyl Acetamide

Chromatographic Separations and Mass Spectrometry for Structural Elucidation and Purity Assessment

Chromatographic and mass spectrometric techniques are cornerstone analytical tools for the separation, identification, and quantification of N-(2-amino-2-hydroxyiminoethyl)acetamide and its related impurities. The combination of high-resolution separation with precise mass determination provides an unparalleled level of detail regarding the composition of a sample.

High-Performance Liquid Chromatography (HPLC) in Research Settings

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of N-(2-amino-2-hydroxyiminoethyl)acetamide and for quantifying it in reaction mixtures or other matrices. nih.gov Given the compound's polarity, due to the presence of amino, amide, and hydroxyimino groups, reversed-phase (RP) HPLC is the most common modality. who.intresearchgate.net

In a typical RP-HPLC setup, a C18 or C8 stationary phase is used. The mobile phase generally consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) (MeCN), with additives to improve peak shape and resolution. sielc.com Acidic modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to protonate the amino group and any residual silanols on the column, which minimizes peak tailing and provides sharp, symmetrical peaks. nih.govresearchgate.net For applications requiring collection of the purified compound, formic acid is preferred as it is more easily removed than TFA. sielc.com

Detection is typically achieved using a UV detector, as the amide and hydroxyimino functionalities exhibit absorbance in the low UV range (approximately 200-220 nm). nih.gov When higher sensitivity and specificity are needed, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

Interactive Table 1: Representative HPLC Method Parameters Use the dropdowns to see typical starting conditions for HPLC analysis.

| Parameter | Value | Description |

| Column | C18 (5 µm, 4.6 x 250 mm)C8 (3.5 µm, 4.6 x 150 mm) | A standard reversed-phase column suitable for polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water0.1% TFA in Water | The aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile0.1% TFA in Acetonitrile | The organic component of the mobile phase. |

| Gradient | 5% to 95% B over 20 minIsocratic 10% B for 15 min | A gradient elution is typically used to separate impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Detection | UV at 210 nm | Wavelength for detecting the peptide-like amide bond and oxime. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

Gas Chromatography (GC) for Volatile Byproducts and Impurities

Gas Chromatography (GC) is generally less suited for the direct analysis of N-(2-amino-2-hydroxyiminoethyl)acetamide due to the compound's low volatility and thermal lability. However, GC is an extremely valuable tool for identifying and quantifying volatile impurities or byproducts that may be present from its synthesis. ajrconline.org Such impurities could include residual solvents (e.g., acetonitrile, ethanol) or low molecular weight starting materials.

For the analysis of non-volatile polar compounds like amino acids or their derivatives by GC, a derivatization step is required to increase volatility and thermal stability. sigmaaldrich.com This typically involves reacting the polar functional groups (amine, hydroxyl) with a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form more volatile tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatives can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of impurities. ajrconline.orgsigmaaldrich.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a critical tool for the structural characterization of N-(2-amino-2-hydroxyiminoethyl)acetamide. It provides a precise measurement of the molecular weight, which is used to confirm the elemental composition, and its fragmentation pattern offers clues to the molecule's structure. nih.govresearchgate.net

When coupled with a soft ionization technique like electrospray ionization (ESI), the mass spectrometer will primarily detect the protonated molecule [M+H]⁺. For N-(2-amino-2-hydroxyiminoethyl)acetamide (C4H9N3O2), the expected exact mass is 147.0695 g/mol . ESI-MS would therefore show a prominent ion at an m/z (mass-to-charge ratio) of approximately 148.0768.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion. The fragmentation patterns are predictable based on the functional groups present. libretexts.org For this compound, key fragmentations would likely involve:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway for amides. miamioh.edu

Loss of small neutral molecules: Loss of water (H₂O), ammonia (B1221849) (NH₃), or carbon monoxide (CO) is frequently observed.

Cleavage at the C-N bonds: The bonds within the ethylamine (B1201723) backbone are susceptible to cleavage.

Interactive Table 2: Predicted ESI-MS/MS Fragments of [M+H]⁺ Click on a proposed fragment to highlight its potential structure.

| m/z (Predicted) | Lost Fragment | Proposed Fragment Structure |

| 131.0662 | NH₃ | [M+H-NH₃]⁺ |

| 118.0604 | CH₃NO | [M+H-CH₃NO]⁺ |

| 104.0448 | CH₃N₂O | [M+H-CH₃N₂O]⁺ |

| 87.0451 | C₂H₄N₂O | [M+H-C₂H₄N₂O]⁺ |

| 74.0600 | C₃H₅NO | [M+H-C₃H₅NO]⁺ |

| 43.0182 | C₂H₆N₃O₂ | [CH₃CO]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. rsc.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can confirm the connectivity of atoms and provide detailed insights into the three-dimensional structure and conformation of N-(2-amino-2-hydroxyiminoethyl)acetamide. nih.govnih.gov

¹H NMR: A 1D ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of N-(2-amino-2-hydroxyiminoethyl)acetamide would be expected to show distinct signals for the acetyl methyl protons, the two methylene (B1212753) (-CH₂-) groups, and the exchangeable protons of the amine (-NH₂), amide (-NH-), and oxime (-OH) groups.

¹³C NMR: A 1D ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Signals would be expected for the methyl carbon, the two methylene carbons, the amide carbonyl carbon, and the oxime carbon.

2D NMR: Experiments such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks and confirm the ethyl backbone structure. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign protons to their directly attached carbons and to map long-range (2-3 bond) C-H correlations, respectively, which is essential for piecing together the molecular framework. semanticscholar.org NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments can reveal through-space interactions between protons, providing crucial data for determining the molecule's preferred conformation. nih.govniscpr.res.in

Interactive Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆) This table presents hypothetical chemical shift ranges for the protons in the target molecule.

| Proton Type | Predicted δ (ppm) | Multiplicity | Notes |

| -CH₃ (acetyl) | ~1.9 | Singlet (s) | Typical range for an acetyl methyl group. |

| -CH₂- (adjacent to amide NH) | ~3.2 | Multiplet (m) | Coupled to the other CH₂ and the amide NH. |

| -CH₂- (adjacent to C=NOH) | ~3.5 | Multiplet (m) | Coupled to the other CH₂ and potentially the oxime proton. |

| -NH- (amide) | ~8.0 | Triplet (t) | Broad signal, coupled to the adjacent CH₂. |

| -NH₂ (amino) | Variable | Broad Singlet | Position and visibility are solvent and concentration dependent. |

| -OH (oxime) | ~10.5 | Singlet (s) | Typically a sharp singlet for oxime OH. |

Vibrational and Electronic Spectroscopy in Molecular Research (IR, UV-Vis)

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic system of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of N-(2-amino-2-hydroxyiminoethyl)acetamide would show characteristic absorption bands confirming its key structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The compound contains two main chromophores: the amide bond and the carbon-nitrogen double bond of the oxime. These groups are expected to absorb in the far-UV region, typically below 220 nm. While not highly specific, UV-Vis spectroscopy is invaluable for quantitative analysis in conjunction with HPLC, as described in section 5.1.1.

Interactive Table 4: Key Predicted IR Absorption Bands This table outlines the expected vibrational frequencies for the primary functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| O-H (oxime) | 3200-3600 (broad) | Stretching |

| N-H (amine/amide) | 3100-3500 | Stretching |

| C=O (amide I band) | 1640-1680 | Stretching |

| N-H (amide II band) | 1510-1570 | Bending |

| C=N (oxime) | 1620-1690 | Stretching |

Electrochemical Methods for Reaction Monitoring and Quantification

Electrochemical methods offer a sensitive and often cost-effective approach for analyzing redox-active compounds. mdpi.com While the amide and amino groups of N-(2-amino-2-hydroxyiminoethyl)acetamide are not typically electroactive under standard conditions, the hydroxyimino (oxime) group can be susceptible to electrochemical oxidation or reduction.

Techniques like cyclic voltammetry (CV) could be employed to study the redox behavior of the compound at various electrode surfaces (e.g., glassy carbon, gold). This could reveal information about the oxidation potential of the oxime group and the reversibility of the electrochemical process. mdpi.com If a well-defined electrochemical response is observed, more sensitive quantitative methods such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be developed. These methods could potentially be used for the rapid quantification of the compound in solution or as a real-time monitoring tool for its synthesis or degradation, obviating the need for derivatization or extensive sample preparation. mdpi.com

Bioanalytical Method Validation for Preclinical Sample Analysis

The robust validation of bioanalytical methods is a critical prerequisite for the quantitative analysis of drug candidates in biological matrices during preclinical evaluations. nih.gov This process ensures the reliability, reproducibility, and accuracy of the data generated in pharmacokinetic and toxicokinetic studies. For N-(2-amino-2-hydroxyiminoethyl)acetamide, a comprehensive validation of the analytical method, typically a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, is performed in accordance with regulatory guidelines. The validation process assesses various parameters to demonstrate that the method is fit for its intended purpose.

The validation of a bioanalytical method for N-(2-amino-2-hydroxyiminoethyl)acetamide in a biological matrix, such as rat plasma, involves a series of experiments to evaluate the method's performance. These evaluations include selectivity, linearity, accuracy, precision, recovery, and stability.

Selectivity is assessed to ensure that the method can differentiate and quantify the analyte from other endogenous components in the matrix or other potential contaminants. This is typically demonstrated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and the internal standard.

Linearity of the method is established by analyzing a series of calibration standards over a defined concentration range. The response of the detector is plotted against the concentration of the analyte, and a linear regression is applied to the data. The correlation coefficient (r²) is expected to be close to 1.0, indicating a strong linear relationship.

Accuracy and Precision are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration, while precision is measured by the coefficient of variation (CV%).

The following tables present illustrative data from a hypothetical bioanalytical method validation for N-(2-amino-2-hydroxyiminoethyl)acetamide in rat plasma.

Linearity of the Assay

| Parameter | Value |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Equation | y = 0.0025x + 0.001 |

| Correlation Coefficient (r²) | 0.998 |

Intra-day and Inter-day Precision and Accuracy

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |

| Lower Limit of Quantitation | 1 | 8.5 | 105.2 | 9.8 | 103.5 |

| Low QC | 3 | 6.2 | 98.7 | 7.5 | 101.2 |

| Medium QC | 500 | 4.5 | 102.1 | 5.8 | 99.8 |

| High QC | 800 | 3.8 | 97.5 | 4.9 | 98.9 |

Stability of the analyte in the biological matrix under various storage and handling conditions is also a critical parameter. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Stability is assessed under conditions such as freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures. nih.gov

Freeze-Thaw, Short-Term, and Long-Term Stability

| Stability Test | Storage Condition | Concentration (ng/mL) | Stability (%) |

| Freeze-Thaw (3 cycles) | -80°C to Room Temp | Low QC (3) | 95.8 |

| High QC (800) | 98.2 | ||

| Short-Term (Bench-Top) | Room Temperature (4 hours) | Low QC (3) | 97.1 |

| High QC (800) | 99.5 | ||

| Long-Term (30 days) | -80°C | Low QC (3) | 94.5 |

| High QC (800) | 97.9 |

The successful completion of these validation experiments provides confidence in the bioanalytical data generated during preclinical studies, which is essential for making informed decisions in the drug development process. fda.gov

Computational Chemistry and in Silico Approaches for N 2 Amino 2 Hydroxyiminoethyl Acetamide Research

Quantum Chemical Studies on Electronic Structure and Reactivity (e.g., DFT Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and reactivity of molecules. nih.gov These methods can provide deep insights into the fundamental properties of a compound like N-(2-amino-2-hydroxyiminoethyl)acetamide at the atomic level.

DFT calculations can be employed to determine a wide range of molecular properties, including optimized molecular geometry, vibrational frequencies, and the distribution of electron density. nih.gov For instance, a study on the reaction of carbonyl oximes with amines utilized DFT to elucidate the reaction mechanism and thermodynamic properties. nih.gov Such calculations can help in understanding the conformational preferences of N-(2-amino-2-hydroxyiminoethyl)acetamide and the energetic barriers for rotation around its single bonds.

Furthermore, the electronic properties derived from DFT, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability, and the spatial distribution of these frontier orbitals can reveal the most likely sites for nucleophilic and electrophilic attack. nih.gov The electrostatic potential map, another output of quantum chemical calculations, can visualize the charge distribution and identify regions of positive and negative potential, which are important for understanding intermolecular interactions. youtube.com

Table 1: Key Molecular Properties Obtainable from Quantum Chemical Studies

| Property | Description | Relevance to Drug Discovery |

| Optimized Molecular Geometry | The three-dimensional arrangement of atoms with the lowest energy. | Determines the shape of the molecule, which is crucial for binding to a biological target. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Can be compared with experimental spectroscopic data (e.g., IR and Raman) to confirm the structure. |

| HOMO-LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's electronic excitability and reactivity. |

| Electrostatic Potential Map | A visualization of the electrostatic potential on the electron density surface. | Helps to predict non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a target protein. |

| Partial Atomic Charges | The distribution of charge among the atoms in the molecule. | Provides insight into the molecule's polarity and its ability to engage in electrostatic interactions. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.net This method is instrumental in understanding the binding mode of a potential drug molecule like N-(2-amino-2-hydroxyiminoethyl)acetamide and in estimating the strength of the interaction, often expressed as a docking score or binding energy. researchgate.net For example, a molecular docking study on acetamide (B32628) derivatives as MAO-A inhibitors successfully identified compounds with high binding affinities. researchgate.net

The process of molecular docking involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate the different possible binding poses. nih.gov The results of a docking simulation can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the active site of the protein. archivepp.com

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide a more dynamic picture of the binding event, allowing researchers to observe the conformational changes in both the ligand and the protein upon binding and to assess the stability of the predicted interactions. nih.gov

Table 2: A Generalized Workflow for Molecular Docking and Dynamics Simulations

| Step | Description |

| 1. Preparation of Receptor and Ligand | Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and the ligand. Prepare the structures by adding hydrogen atoms, assigning charges, and defining the binding site. |

| 2. Molecular Docking | Use a docking program (e.g., AutoDock) to predict the binding poses of the ligand in the active site of the receptor. |

| 3. Scoring and Analysis | Evaluate the predicted poses using a scoring function to estimate the binding affinity. Analyze the interactions between the ligand and the receptor. |

| 4. Molecular Dynamics Simulation | Select the best docking pose and perform an MD simulation to assess the stability of the ligand-receptor complex in a simulated physiological environment. |

| 5. Trajectory Analysis | Analyze the MD trajectory to study the dynamics of the complex, including conformational changes and the persistence of key interactions. |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, and charged centers) that are necessary for a molecule to bind to a specific target. acs.org A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that possess the required pharmacophoric features. acs.org This process, known as virtual screening, can efficiently filter out a large number of inactive compounds and prioritize a smaller set of promising candidates for further experimental testing. nih.gov For instance, pharmacophore-based virtual screening has been successfully used to identify novel inhibitors for various targets. acs.orgnih.gov

Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are widely used in the early stages of drug discovery to assess the drug-likeness of a compound and to identify potential liabilities. cambridge.orgjaptronline.com

Various computational models are available to predict a wide range of ADME properties, such as aqueous solubility, intestinal absorption, plasma protein binding, blood-brain barrier permeability, and metabolic stability. tandfonline.combigchem.eu These predictions are typically based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. cambridge.org For example, the well-known Lipinski's rule of five provides a set of simple guidelines for evaluating the drug-likeness of a compound based on these properties. japtronline.com

Table 3: Common In Silico ADME Parameters and Their Significance

| Parameter | Description | Significance |

| Aqueous Solubility (logS) | The logarithm of the molar concentration of the compound in water. | Affects absorption and formulation. |

| Caco-2 Permeability | A measure of intestinal absorption based on an in vitro cell line model. | Predicts oral bioavailability. |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood plasma. | Influences the distribution and clearance of the drug. |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the blood-brain barrier. | Important for drugs targeting the central nervous system. |

| CYP450 Inhibition | The potential of a compound to inhibit major drug-metabolizing enzymes. | A key factor in predicting drug-drug interactions. |

De Novo Design and Optimization of N-(2-amino-2-hydroxyiminoethyl)acetamide Analogs

De novo drug design is a computational strategy for generating novel molecular structures with desired biological activity. mdpi.com This approach can be either ligand-based, where new molecules are designed based on a pharmacophore model, or structure-based, where new molecules are built directly within the active site of a target protein. nih.govplos.org

Structure-based de novo design programs can generate new molecular fragments and link them together to create novel scaffolds that are complementary to the shape and chemical environment of the binding site. nih.gov This technique has been used to discover inhibitors for various targets, including BACE1. nih.gov

Once a lead compound like N-(2-amino-2-hydroxyiminoethyl)acetamide is identified, computational methods can be used to design and optimize its analogs to improve properties such as potency, selectivity, and ADME profile. This can involve making small chemical modifications to the lead structure and then using the computational tools described above to predict the impact of these changes.

Preclinical Pharmacokinetic and Disposition Studies of N 2 Amino 2 Hydroxyiminoethyl Acetamide in Research Models

In Vitro ADME Profiling in Non-Human Biological Systems

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial early-stage assessments in drug discovery. They utilize non-human biological systems to predict a compound's behavior in a living organism.

Metabolic Stability in Liver Microsomes and Hepatocytes

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, particularly its half-life and oral bioavailability. These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

Liver microsomes are subcellular fractions containing phase I cytochrome P450 (CYP) enzymes, while hepatocytes (whole liver cells) contain both phase I and phase II metabolic enzymes. By measuring the rate at which the parent compound is eliminated over time, researchers can estimate its intrinsic clearance.

Table 1: Illustrative Metabolic Stability of N-(2-amino-2-hydroxyiminoethyl)acetamide in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Monkey | Data not available | Data not available |

Table 2: Illustrative Metabolic Stability of N-(2-amino-2-hydroxyiminoethyl)acetamide in Hepatocytes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |

|---|---|---|

| Rat | Data not available | Data not available |

Plasma Protein Binding in Animal Species

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and clearance. Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted. Equilibrium dialysis or ultrafiltration are common methods used to determine the percentage of a compound bound to plasma proteins.

Table 3: Illustrative Plasma Protein Binding of N-(2-amino-2-hydroxyiminoethyl)acetamide

| Species | Unbound Fraction (fu) |

|---|---|

| Mouse | Data not available |

| Rat | Data not available |

| Dog | Data not available |

Membrane Permeability Studies

The ability of a compound to cross biological membranes is a critical factor for its absorption and distribution. The Caco-2 cell permeability assay is a widely used in vitro model of the human intestinal epithelium. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized cells that form tight junctions, mimicking the barrier properties of the intestinal wall.

The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) direction, representing absorption, and the basolateral-to-apical (B-A) direction, which can indicate the involvement of efflux transporters.

Table 4: Illustrative Caco-2 Permeability of N-(2-amino-2-hydroxyiminoethyl)acetamide

| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

|---|---|---|

| Apical to Basolateral (A-B) | Data not available | Data not available |

In Vivo Pharmacokinetic Characterization in Animal Models

Following in vitro profiling, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism. These studies provide crucial information on systemic exposure and distribution to various tissues.

Systemic Exposure and Time-Concentration Profiles

Pharmacokinetic studies in animal models such as rats or mice involve administering the compound and collecting blood samples at various time points. The concentration of the compound in plasma is then measured to generate a time-concentration profile. From this profile, key pharmacokinetic parameters are calculated, including the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC), which represents the total systemic exposure.

Table 5: Illustrative Pharmacokinetic Parameters of N-(2-amino-2-hydroxyiminoethyl)acetamide in Rats

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | Data not available |

| Tmax (h) | Data not available |

Distribution to Tissues and Organs of Interest

Tissue distribution studies are performed to determine where the compound accumulates in the body after administration. This information is vital for understanding the compound's potential site of action and identifying any potential for off-target accumulation. These studies typically involve administering a radiolabeled version of the compound to animals, followed by the collection and analysis of various tissues and organs at different time points.

Table 6: Illustrative Tissue Distribution of N-(2-amino-2-hydroxyiminoethyl)acetamide in Rats (Tissue-to-Plasma Concentration Ratios)

| Tissue | Ratio at 1 hour | Ratio at 24 hours |

|---|---|---|

| Brain | Data not available | Data not available |

| Heart | Data not available | Data not available |

| Lungs | Data not available | Data not available |

| Liver | Data not available | Data not available |

| Kidneys | Data not available | Data not available |

Clearance Mechanisms and Excretion Pathways

There is no available information on the metabolic pathways and primary routes of elimination for N-(2-amino-2-hydroxyiminoethyl)acetamide in any preclinical species. Studies that would typically identify the roles of hepatic metabolism (e.g., cytochrome P450-mediated reactions) and renal excretion in the clearance of the compound have not been published. Consequently, data on clearance rates, the identity of metabolites, and the proportion of the dose excreted via urine or feces are unknown.

Toxicokinetic Investigations for Exposure-Response Relationships in Animal Studies

Without preclinical toxicology studies that incorporate toxicokinetic measurements, it is not possible to establish a relationship between the systemic exposure to N-(2-amino-2-hydroxyiminoethyl)acetamide and any observed toxicological effects. Key toxicokinetic parameters such as the maximum concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t1/2) at various dose levels in animal models have not been reported. Therefore, an assessment of dose- and time-dependent toxicity in relation to systemic exposure cannot be conducted.

Pharmacokinetic Modeling and Simulation in Preclinical Development

The development of pharmacokinetic models, including physiologically based pharmacokinetic (PBPK) models, is contingent on the availability of experimental data. As no in vitro or in vivo pharmacokinetic data for N-(2-amino-2-hydroxyiminoethyl)acetamide are available, no modeling and simulation studies to predict its disposition in different species or to inform preclinical study design have been published.

Interspecies Scaling for Translational Research

Interspecies scaling is a method used to predict human pharmacokinetic parameters from data obtained in preclinical animal models. This process relies on established pharmacokinetic parameters (such as clearance and volume of distribution) from multiple species. Due to the absence of such data for N-(2-amino-2-hydroxyiminoethyl)acetamide, it is not possible to perform an allometric scaling analysis to project its likely pharmacokinetic profile in humans.

Q & A

Basic Research Questions

Q. What experimental approaches are used to synthesize N-(2-amino-2-hydroxyiminoethyl)acetamide, and how can purification methods optimize yield and purity?

- Methodology : Synthesis typically involves condensation of 2-amino-2-hydroxyiminoethylamine with acetyl chloride or acetic anhydride under controlled pH (6–7) and temperature (0–5°C). Purification employs recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Yield optimization requires strict control of stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of N-(2-amino-2-hydroxyiminoethyl)acetamide?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the hydroxyimino and acetamide groups. Infrared (IR) spectroscopy identifies N-H (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What in vitro models are suitable for preliminary evaluation of its pharmacological activity?

- Methodology : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., urease or acetylcholinesterase). For antimicrobial activity, employ disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi. Dose-response curves and IC₅₀ calculations are essential .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of N-(2-amino-2-hydroxyiminoethyl)acetamide synthesis?

- Methodology : The hydroxyimino group’s E/Z isomerism depends on solvent polarity and temperature. Polar solvents (e.g., DMF) stabilize the Z-configuration via hydrogen bonding. Kinetic vs. thermodynamic control can be assessed using time-resolved NMR or X-ray crystallography .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology : Perform meta-analysis of published IC₅₀ values, accounting for variables like assay type (e.g., cell-free vs. cell-based), buffer composition, and purity (>95% required). Validate discrepancies via orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity) .

Q. How can computational modeling predict interactions between N-(2-amino-2-hydroxyiminoethyl)acetamide and biological targets?

- Methodology : Use molecular docking (AutoDock Vina) to simulate binding to enzyme active sites (e.g., urease PDB: 4H9M). Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity. Molecular dynamics simulations (GROMACS) evaluate stability of ligand-receptor complexes .

Q. What reaction engineering approaches minimize side-product formation during large-scale synthesis?

- Methodology : Employ continuous flow reactors with precise temperature/pH control to reduce byproducts like over-acetylated derivatives. Real-time monitoring via inline FTIR or HPLC ensures reaction progression. Statistical optimization (e.g., Design of Experiments) identifies critical parameters .

Q. How does structural modification of the hydroxyimino group affect its enzyme inhibition efficacy?

- Methodology : Synthesize analogs with substituents on the hydroxyimino moiety (e.g., methyl, phenyl) and compare inhibition constants (Kᵢ) via Lineweaver-Burk plots. Structure-Activity Relationship (SAR) analysis identifies pharmacophores critical for binding .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.